(S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate is a chiral piperidine derivative recognized for its significance in organic synthesis and medicinal chemistry. This compound serves as an important intermediate in the production of various pharmaceuticals and bioactive molecules. Its structure features a piperidine ring with a tert-butyl ester group, a methyl group, and a ketone functional group, making it a versatile building block in chemical reactions. The compound is identified by the CAS number 790667-49-1 and has a molecular formula of with a molecular weight of 213.27 g/mol .
(S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate is classified under piperidine derivatives, which are cyclic compounds containing nitrogen atoms in their rings. These compounds are widely utilized in medicinal chemistry due to their pharmacological properties. The compound can be sourced from various chemical suppliers and is primarily used for research purposes .
The synthesis of (S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate typically involves several key steps:
In industrial settings, large-scale production may utilize continuous flow reactors to enhance efficiency and yield, along with automated chromatography systems for consistent product quality .
The molecular structure of (S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate consists of:
This structure contributes to its unique properties and reactivity patterns in chemical reactions .
(S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate can undergo several types of chemical reactions:
These reactions are essential for its application in synthesizing more complex molecules.
The mechanism of action for (S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate primarily revolves around its reactivity due to the presence of functional groups:
These mechanisms allow for various transformations that are crucial in organic synthesis .
(S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate exhibits several notable physical and chemical properties:
The compound is typically stored sealed in dry conditions at temperatures between 2°C and 8°C to maintain stability .
(S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate finds applications across various scientific fields:
The synthesis of enantiomerically pure (S)-tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate (CAS: 790667-49-1) demands precise stereocontrol during piperidine ring formation, typically achieved through strategic asymmetric induction. The stereogenic center at C2 arises from chiral pool utilization or catalytic enantioselective methods. Key synthetic routes employ chiral auxiliaries or organocatalysts to enforce facial selectivity during cyclization or functionalization of prochiral intermediates. For instance, reductive amination of prochiral 1,5-dicarbonyl precursors using chiral catalysts like BINAP-derived complexes achieves enantiomeric excesses (ee) exceeding 90% by stereoselectively reducing the imine intermediate [1] [5].
Alternative approaches leverage substrate-directed diastereoselection, where pre-existing chiral centers in linear precursors control the stereochemistry during ring-forming reactions. The acid-mediated 6-endo-trig cyclization—used in synthesizing related trans-6-alkyl-2-methyl-4-oxopiperidines—demonstrates this principle, with substrate chirality dictating the stereochemical outcome at C2 during ring closure [1]. Computational studies reveal that the (S)-configuration at C2 is stabilized by minimized 1,3-allylic strain in the half-chair conformation of the piperidinone ring, explaining the high diastereoselectivity observed in cyclizations of appropriately configured substrates [4].
Table 1: Asymmetric Synthesis Methods for (S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate
Strategy | Key Reagent/Catalyst | ee (%) | Yield (%) | Steric Outcome |
---|---|---|---|---|
Chiral Auxiliary-Mediated | (S)-Proline-Derived Enamine | 95 | 78 | Predominantly (S)-enantiomer |
Organocatalytic Reductive Amination | CBS Catalyst/BH₃·THF | 92 | 85 | High (S)-selectivity |
Diastereoselective Cyclization | Lewis Acid (e.g., TiCl₄) | >99* | 70 | Via substrate control |
Enzymatic Resolution | Lipase PS-30 | >99 | 45 | Kinetic resolution of racemate |
The acid-mediated 6-endo-trig cyclisation stands as a pivotal method for constructing the 4-oxopiperidine scaffold, with product stereochemistry governed by kinetic or thermodynamic control. This cyclization involves intramolecular nucleophilic attack of an enol or enol ether onto a protonated carbonyl or iminium ion, forming the piperidine ring [1]. Under kinetic control (low temperature, shorter reaction times), the reaction follows the lowest activation energy pathway, often yielding the (S)-configured product due to favorable orbital overlap in the endo-like transition state. This state benefits from secondary orbital interactions that stabilize the axial approach, analogous to the endo preference in Diels-Alder reactions [9].
Switching to thermodynamic control (elevated temperatures, prolonged reaction times) allows equilibration toward the more stable stereoisomer. For 2,6-disubstituted 4-oxopiperidines, the trans-isomer typically dominates at equilibrium due to reduced 1,3-diaxial interactions compared to the cis-isomer. However, in the specific case of 2-methyl-4-oxopiperidines, the steric difference between isomers is minimal, potentially allowing both diastereomers under thermodynamic control. Notably, the acid-mediated synthesis of trans-6-alkyl-2-methyl-4-oxopiperidines leverages this principle, with reaction temperatures dictating stereoselectivity:
Table 2: Stereochemical Outcome of 6-endo-trig Cyclisation Under Different Conditions
Condition | Temperature | Time (h) | Acid Catalyst | Major Product (Ratio) | Control Mechanism |
---|---|---|---|---|---|
A | 0°C | 1 | TFA (0.1 eq) | (S)-isomer (95:5) | Kinetic |
B | 25°C | 1 | TFA (0.1 eq) | (S)-isomer (90:10) | Kinetic |
C | 80°C | 12 | TsOH (1 eq) | Racemate (55:45) | Thermodynamic |
The irreversible nature of the cyclization under mild conditions favors kinetic trapping of the (S)-enantiomer. However, prolonged heating with strong acids risks epimerization via retro-cyclization/recyclization or keto-enol tautomerism, eroding enantiopurity [1] . Catalyst choice also influences stereocontrol: Lewis acids like SnCl₄ promote tighter, more selective transition states than Brønsted acids (e.g., TsOH), often preserving the kinetic (S)-product even at moderate temperatures [5].
The acid-mediated synthesis of (S)-tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate faces significant challenges from epimerization at the C2 stereocenter. This stereolability arises primarily through enolization or direct α-proton exchange under acidic conditions. The mechanism involves:
(S)-Piperidinone + H⁺ ⇌ Enol ⇌ (R)-Piperidinone
The Boc group plays a dual role: while it stabilizes the enol intermediate through conjugation, exacerbating epimerization risk, its steric bulk also partially shields the C2 proton, slowing racemization compared to N-unprotected analogs. Computational studies (DFT) reveal an epimerization energy barrier (ΔG‡) of ~23 kcal/mol for the Boc-protected compound, versus ~19 kcal/mol for the unprotected analog [4] [6].
Table 3: Strategies for Minimizing Epimerization During Synthesis
Epimerization Pathway | Stabilization Strategy | Effect on Epimerization Rate |
---|---|---|
Enolization (C4=O) | Use of weakly coordinating acids (e.g., AcOH) | Reduces enol formation rate |
Low-temperature workup (< 0°C) | Traps kinetic product | |
α-Carbocation (C2-H) | Steric shielding (e.g., bulky N-protecting groups) | Increases ΔG‡ for deprotonation |
Silylation of enol (e.g., TMSOTf) | Blocks enol protonation |
Epimerization is markedly solvent-dependent. Polar protic solvents (MeOH, H₂O) accelerate proton exchange via solvent-mediated enolization, while aprotic solvents (CH₂Cl₂, THF) suppress it. Kinetic studies show epimerization rates decrease in the order: TFA/DCM > AcOH > no acid, highlighting the critical impact of acid strength [4] . Maintaining reaction pH above 4.0 and limiting exposure to temperatures >40°C are essential for preserving the (S)-configuration during synthesis and purification.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1